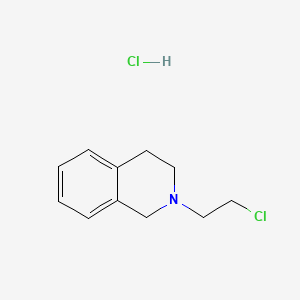
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 3,4-dihydroisoquinoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted isoquinolines.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines
Scientific Research Applications
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of isoquinoline derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This can result in cytotoxic effects, making it useful in the development of anticancer agents. The compound targets specific molecular pathways involved in cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroethylamine hydrochloride
- Bis(2-chloroethyl)amine hydrochloride
- Tris(2-chloroethyl) phosphate
- Mustard gas (bis(2-chloroethyl) sulfide)
Uniqueness
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride is unique due to its isoquinoline structure, which imparts specific chemical and biological properties. Unlike other chloroethyl compounds, it has a distinct mechanism of action and a broader range of applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
27160-30-1 |
|---|---|
Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-4H,5-9H2;1H |
InChI Key |
XICWDIADGJVYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















